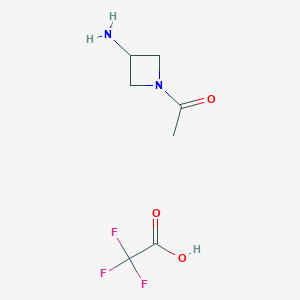

1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid is a useful research compound. Its molecular formula is C7H11F3N2O3 and its molecular weight is 228.171. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of β-Lactam Antibiotics

A study by Brennan, Richardson, and Stoodley (1983) demonstrates the use of trifluoroacetic acid in the synthesis of β-lactam antibiotics. They detail how trifluoroacetic acid aids in the β-lactam cleavage to produce specific acid derivatives, highlighting its utility in creating antibiotic compounds Brennan, J., Richardson, G., Stoodley, R. J. (1983). Total synthesis of analogues of the β-lactam antibiotics. Part 1. Isoclavam-3-carboxylates. Journal of The Chemical Society-perkin Transactions 1, 649-655.

Antimicrobial Activity

Research by Holla et al. (2005) explores the synthesis of 1,2,3-triazoles using trifluoroacetic acid and their potential antimicrobial activity. This demonstrates the role of trifluoroacetic acid in developing compounds with antimicrobial properties Holla, B. S., Mahalinga, M., Karthikeyan, M. S., Poojary, B., Akberali, P. M., Kumari, N. S. (2005). Synthesis, characterization and antimicrobial activity of some substituted 1,2,3-triazoles. European journal of medicinal chemistry, 1173-8.

Multicomponent Coupling in Medicinal Chemistry

Roy, Baviskar, and Biju (2015) describe the use of trifluoroacetic acid in a transition-metal-free, three-component coupling process. This method yields medicinally important N-aryl β-amino alcohol derivatives, showcasing trifluoroacetic acid's role in innovative medicinal chemistry Roy, T., Baviskar, D. R., Biju, A. (2015). Synthesis of N-Aryl β-Amino Alcohols by Trifluoroacetic Acid Promoted Multicomponent Coupling of Aziridines, Arynes, and Water. The Journal of organic chemistry, 11131-7.

Chromatographic Applications

Hušek (1974) investigates the chromatographic behavior of amino acid oxazolidinones, where trifluoroacetic acid derivatives demonstrate high response to electron capture detectors. This highlights trifluoroacetic acid's application in enhancing chromatographic analyses Hušek, P. (1974). Gas chromatographic behaviour of amino acid oxazolidinones. Response to flame ionization and electron capture detectors. Journal of chromatography, 483-92.

Magnetic Resonance Imaging Contrast Agents

Mishra et al. (2008) detail the synthesis of GdDO3A-type bismacrocyclic complexes using trifluoroacetic acid. These complexes have potential as MRI contrast agents, particularly for calcium-sensitive imaging Mishra, A., Fousková, P., Angelovski, G., Balogh, E., Mishra, A., Logothetis, N., Tóth, É. (2008). Facile synthesis and relaxation properties of novel bispolyazamacrocyclic Gd3+ complexes: an attempt towards calcium-sensitive MRI contrast agents. Inorganic chemistry, 1370-81.

Amino Acid and Peptide Chemistry

Burger et al. (1993) demonstrate the use of trifluoroacetic acid in amino acid and peptide chemistry. They show how trifluoroacetic acid derivatives are useful intermediates for synthesizing N-substituted glycine derivatives, important for peptide modification Burger, K., Neuhauser, H., Worku, A. (1993). Hexafluoraceton als Schutzgruppen- und Aktivierungsreagenz in der Aminosäure- und Peptidchemie N-Substituierte Glycine Derivative aus Iminodiessigsäure/Application of Hexafluoroacetone as Protecting and Activating Reagent in Amino Acid and Peptide Chemistry N -Substituted Glycine Derivatives from Iminod. Zeitschrift für Naturforschung B, 107 - 120.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

1-(3-aminoazetidin-1-yl)ethanone;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.C2HF3O2/c1-4(8)7-2-5(6)3-7;3-2(4,5)1(6)7/h5H,2-3,6H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWPTXYHRCFENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449278-64-1 |

Source

|

| Record name | 1-(3-aminoazetidin-1-yl)ethan-1-one; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3002605.png)

![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3002610.png)

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002611.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3002620.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3002621.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3002623.png)

![3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole](/img/structure/B3002624.png)